molecular formula C5H11ClN2O B15304975 [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride

[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride

Cat. No.: B15304975
M. Wt: 150.61 g/mol
InChI Key: DUMXJQORQHARRI-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a hydrochloride salt form of [(2R)-5-iminopyrrolidin-2-yl]methanol, which is a derivative of pyrrolidine. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Imino Group: The imino group is introduced via a reaction with an amine or ammonia source.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound with a simple pyrrolidine ring structure.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

The uniqueness of this compound lies in its specific imino and hydroxyl functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

[(2R)-5-amino-3,4-dihydro-2H-pyrrol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c6-5-2-1-4(3-8)7-5;/h4,8H,1-3H2,(H2,6,7);1H/t4-;/m1./s1

InChI Key

DUMXJQORQHARRI-PGMHMLKASA-N

Isomeric SMILES

C1CC(=N[C@H]1CO)N.Cl

Canonical SMILES

C1CC(=NC1CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.